molecular formula C9H18F2N2 B13152848 3-(2,3-Dimethylpyrrolidin-1-yl)-2,2-difluoropropan-1-amine

3-(2,3-Dimethylpyrrolidin-1-yl)-2,2-difluoropropan-1-amine

Cat. No.: B13152848
M. Wt: 192.25 g/mol
InChI Key: NUYPBGUNDFIKOH-UHFFFAOYSA-N
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Description

3-(2,3-Dimethylpyrrolidin-1-yl)-2,2-difluoropropan-1-amine is a synthetic organic compound characterized by the presence of a pyrrolidine ring substituted with dimethyl groups and a difluoropropanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethylpyrrolidin-1-yl)-2,2-difluoropropan-1-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 2,3-dimethyl-1,4-diaminobutane.

    Introduction of the Difluoropropanamine Moiety: The difluoropropanamine group can be introduced via a nucleophilic substitution reaction using a difluoropropyl halide and the pyrrolidine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethylpyrrolidin-1-yl)-2,2-difluoropropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring or the difluoropropanamine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3-(2,3-Dimethylpyrrolidin-1-yl)-2,2-difluoropropan-1-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.

    Biological Studies: The compound can be used in studies investigating the interactions between small molecules and biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethylpyrrolidin-1-yl)-2,2-difluoropropan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(2,3-Dimethylpyrrolidin-1-yl)-2,2-difluoropropan-1-amine: can be compared with other pyrrolidine derivatives, such as 3-(2,3-Dimethylpyrrolidin-1-yl)-2,2-difluoropropan-1-ol or 3-(2,3-Dimethylpyrrolidin-1-yl)-2,2-difluoropropan-1-thiol.

    Difluoropropanamine Derivatives: Compounds like 2,2-difluoropropan-1-amine or 2,2-difluoropropan-1-ol can also be considered for comparison.

Uniqueness

The uniqueness of this compound lies in its specific combination of a pyrrolidine ring with dimethyl substitutions and a difluoropropanamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C9H18F2N2

Molecular Weight

192.25 g/mol

IUPAC Name

3-(2,3-dimethylpyrrolidin-1-yl)-2,2-difluoropropan-1-amine

InChI

InChI=1S/C9H18F2N2/c1-7-3-4-13(8(7)2)6-9(10,11)5-12/h7-8H,3-6,12H2,1-2H3

InChI Key

NUYPBGUNDFIKOH-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(C1C)CC(CN)(F)F

Origin of Product

United States

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